molecular formula C9H18NO6+ B14121095 2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium

2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium

Cat. No.: B14121095
M. Wt: 236.24 g/mol
InChI Key: UJQQTVMWQQYQLD-UHFFFAOYSA-O
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Description

2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium is a complex organic compound with significant biochemical and industrial relevance It is structurally characterized by the presence of a carboxylic acid group, dihydroxypropanoate moiety, and a trimethylazanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium typically involves multi-step organic reactions. One common method includes the esterification of 2,3-dihydroxybutanedioic acid with ethyl alcohol, followed by the introduction of the trimethylazanium group through a quaternization reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and quaternization processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form diketones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trimethylazanium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.

Major Products

The major products formed from these reactions include diketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing metabolic processes. It may also interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Carboxy-2,3-dihydroxypropanoate: A related compound with similar structural features.

    2,3-Dihydroxybutanedioic acid: Shares the dihydroxybutanedioic acid moiety.

    Trimethylazanium derivatives: Compounds containing the trimethylazanium group.

Uniqueness

2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H18NO6+

Molecular Weight

236.24 g/mol

IUPAC Name

2-(3-carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium

InChI

InChI=1S/C9H17NO6/c1-10(2,3)4-5-16-9(15)7(12)6(11)8(13)14/h6-7,11-12H,4-5H2,1-3H3/p+1

InChI Key

UJQQTVMWQQYQLD-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CCOC(=O)C(C(C(=O)O)O)O

Origin of Product

United States

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